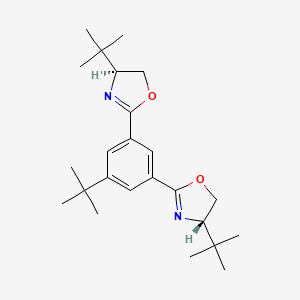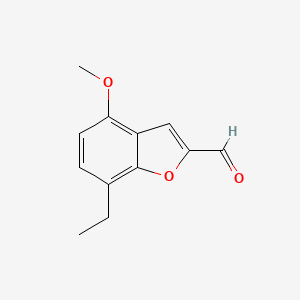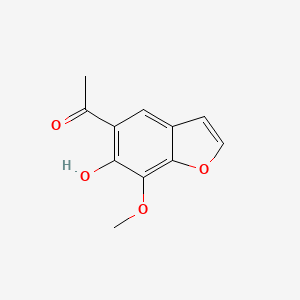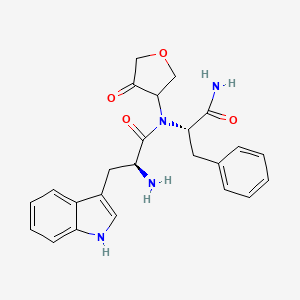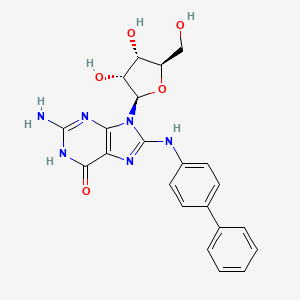
N-(Guanosin-8-yl)-4-aminobiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Guanosin-8-yl)-4-aminobiphenyl is a compound formed by the substitution of guanosine at the 8th position with 4-aminobiphenyl. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is particularly noted for its role in studying the interactions between carcinogenic compounds and nucleic acids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(Guanosin-8-yl)-4-aminobiphenyl can be synthesized through the reaction of guanosine with 4-aminobiphenyl derivatives. One common method involves the use of N-acetoxy-N-2-acetylaminofluorene (AAAF) as a reagent, which reacts with guanosine to form N-(guanosin-8-yl) acetylaminofluorene . The reaction typically requires specific conditions, such as the presence of a solvent like methanol and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized use in research rather than large-scale industrial applications. the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Guanosin-8-yl)-4-aminobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where different functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized biphenyl derivatives, while substitution reactions can produce a variety of substituted biphenyl compounds.
Wissenschaftliche Forschungsanwendungen
N-(Guanosin-8-yl)-4-aminobiphenyl has several scientific research applications:
Industry: While its industrial applications are limited, the compound’s role in research can indirectly benefit industries focused on pharmaceuticals and biotechnology.
Wirkmechanismus
The mechanism of action of N-(Guanosin-8-yl)-4-aminobiphenyl involves its interaction with DNA. The compound forms adducts with guanine bases in DNA, leading to distortions in the DNA structure. These distortions can interfere with DNA replication and repair processes, resulting in mutations and potentially contributing to carcinogenesis . The molecular targets include guanine bases in DNA, and the pathways involved are those related to DNA damage response and repair mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Deoxyguanosin-8-yl)-1-aminopyrene: Similar in structure, this compound also forms adducts with guanine bases and is used to study mutagenesis.
N-(Guanosin-8-yl)-2-aminofluorene: Another similar compound, it is used in research to understand the effects of DNA adducts.
Uniqueness
N-(Guanosin-8-yl)-4-aminobiphenyl is unique due to its specific substitution pattern and the particular interactions it has with DNA. This uniqueness makes it a valuable tool in studying the detailed mechanisms of DNA damage and repair, as well as the effects of specific carcinogens on genetic material.
Eigenschaften
CAS-Nummer |
74764-35-5 |
|---|---|
Molekularformel |
C22H22N6O5 |
Molekulargewicht |
450.4 g/mol |
IUPAC-Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-phenylanilino)-1H-purin-6-one |
InChI |
InChI=1S/C22H22N6O5/c23-21-26-18-15(19(32)27-21)25-22(28(18)20-17(31)16(30)14(10-29)33-20)24-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14,16-17,20,29-31H,10H2,(H,24,25)(H3,23,26,27,32)/t14-,16-,17-,20-/m1/s1 |
InChI-Schlüssel |
MJCZPTFZYZULKP-WVSUBDOOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=NC4=C(N3[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)N=C(NC4=O)N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=NC4=C(N3C5C(C(C(O5)CO)O)O)N=C(NC4=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


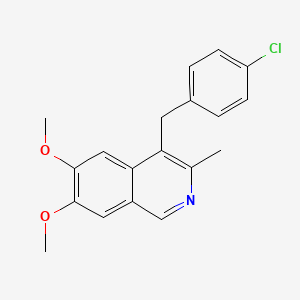


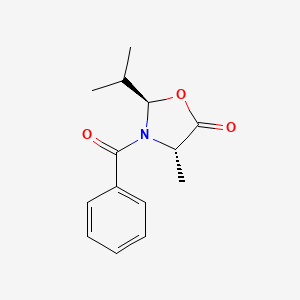
![(4Z)-2-ethyl-4-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B12895003.png)
![3-Phenyl-4-[(2,4,6-trimethylphenyl)methyl]-1,2-oxazol-5(2H)-one](/img/structure/B12895005.png)
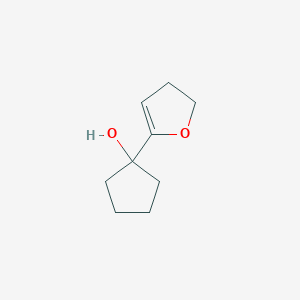
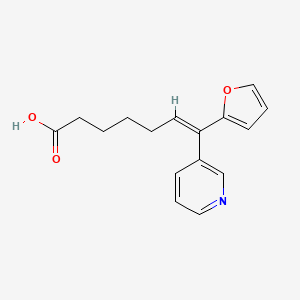
![5-Isoxazolidinecarbonitrile, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-](/img/structure/B12895016.png)
